molecular formula C8H5BrClN B1291813 4-Bromo-6-chloro-1H-indole CAS No. 885519-23-3

4-Bromo-6-chloro-1H-indole

Cat. No.: B1291813
CAS No.: 885519-23-3
M. Wt: 230.49 g/mol
InChI Key: FWMOVLKMGUEKOT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the indole ring, respectively. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation and microbial growth . The compound’s halogenated structure allows it to form strong interactions with enzyme active sites, leading to enzyme inhibition or modulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival . This inhibition results in the downregulation of downstream signaling pathways and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 6-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated indole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted indole derivatives with various functional groups.
  • Oxidized products such as indole-2-carboxylic acid.
  • Reduced products like 6-chloroindole or 4-bromoindole.

Scientific Research Applications

4-Bromo-6-chloro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromoindole: Lacks the chlorine atom at the 6th position.

    6-Chloroindole: Lacks the bromine atom at the 4th position.

    4,6-Dibromoindole: Contains bromine atoms at both the 4th and 6th positions.

Uniqueness: 4-Bromo-6-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOVLKMGUEKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646178
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-23-3
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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